Cas no 23244-32-8 (3-Isothiazolecarboxylic acid ethyl ester)

3-Isothiazolecarboxylic acid ethyl ester is a versatile heterocyclic compound featuring an isothiazole core esterified with an ethyl group. This structure imparts reactivity suitable for various synthetic applications, particularly in pharmaceuticals and agrochemicals. The ester functionality enhances solubility in organic solvents, facilitating its use as an intermediate in nucleophilic substitution or condensation reactions. Its isothiazole moiety contributes to bioactivity, making it valuable in the development of antimicrobial and antifungal agents. The compound’s stability under standard conditions ensures consistent handling and storage. Its well-defined chemical properties enable precise modifications, supporting its role in targeted molecular synthesis.
3-Isothiazolecarboxylic acid ethyl ester structure
23244-32-8 structure
商品名:3-Isothiazolecarboxylic acid ethyl ester
CAS番号:23244-32-8
MF:C6H7NO2S
メガワット:157.19028
MDL:MFCD13179640
CID:1006145
PubChem ID:18361860

3-Isothiazolecarboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

    • 3-Isothiazolecarboxylic acid ethyl ester
    • isothiazole-3-carboxylic acid ethyl ester
    • SB35757
    • SCHEMBL7429377
    • DA-07873
    • ethyl 1,2-thiazole-3-carboxylate
    • 23244-32-8
    • ethyl isothiazole-3-carboxylate
    • MDL: MFCD13179640
    • インチ: InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3
    • InChIKey: DDZCLQJPPQLCQD-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=NSC=C1

計算された属性

  • せいみつぶんしりょう: 157.01974964g/mol
  • どういたいしつりょう: 157.01974964g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

3-Isothiazolecarboxylic acid ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
90R0483-250mg
Isothiazole-3-carboxylic acid ethyl ester
23244-32-8 96%
250mg
¥2841.78 2025-01-20
eNovation Chemicals LLC
Y1125262-50mg
Isothiazole-3-carboxylic acid ethyl ester
23244-32-8 95%
50mg
$190 2024-07-28
eNovation Chemicals LLC
Y1125262-5g
Isothiazole-3-carboxylic acid ethyl ester
23244-32-8 95%
5g
$4475 2025-02-20
eNovation Chemicals LLC
Y1125262-1g
Isothiazole-3-carboxylic acid ethyl ester
23244-32-8 95%
1g
$1115 2025-02-20
eNovation Chemicals LLC
Y1125262-500mg
Isothiazole-3-carboxylic acid ethyl ester
23244-32-8 95%
500mg
$610 2025-02-20
eNovation Chemicals LLC
Y1125262-50mg
Isothiazole-3-carboxylic acid ethyl ester
23244-32-8 95%
50mg
$190 2025-02-26
eNovation Chemicals LLC
Y1125262-50mg
Isothiazole-3-carboxylic acid ethyl ester
23244-32-8 95%
50mg
$190 2025-02-20
eNovation Chemicals LLC
Y1125262-5g
Isothiazole-3-carboxylic acid ethyl ester
23244-32-8 95%
5g
$4475 2025-02-26
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
90R0483-100mg
Isothiazole-3-carboxylic acid ethyl ester
23244-32-8 96%
100mg
¥1853.72 2025-01-20
eNovation Chemicals LLC
Y1125262-100mg
Isothiazole-3-carboxylic acid ethyl ester
23244-32-8 95%
100mg
$255 2024-07-28

3-Isothiazolecarboxylic acid ethyl ester 関連文献

3-Isothiazolecarboxylic acid ethyl esterに関する追加情報

3-Isothiazolecarboxylic acid ethyl ester (CAS No. 23244-32-8): An Overview of Its Properties, Applications, and Recent Research

3-Isothiazolecarboxylic acid ethyl ester (CAS No. 23244-32-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique structural features, which include an isothiazole ring and an ethyl ester group. These properties make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of 3-Isothiazolecarboxylic acid ethyl ester is represented by the formula C6H8N2O2S. The isothiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, imparts unique reactivity and stability to the molecule. The ethyl ester group, on the other hand, provides functional versatility and can be readily modified through various chemical reactions.

In recent years, 3-Isothiazolecarboxylic acid ethyl ester has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of novel antibiotics and antiviral agents. The isothiazole moiety has been shown to exhibit broad-spectrum antimicrobial activity, making it a promising candidate for the development of new therapeutic agents.

A study published in the Journal of Medicinal Chemistry highlighted the use of 3-Isothiazolecarboxylic acid ethyl ester in the synthesis of a series of isothiazole-based compounds with potent antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. The researchers demonstrated that these compounds were effective in inhibiting bacterial growth at low micromolar concentrations, suggesting their potential as lead compounds for further development.

Beyond its antimicrobial properties, 3-Isothiazolecarboxylic acid ethyl ester has also been explored for its potential in cancer research. A recent study published in the Cancer Research Journal investigated the anticancer activity of isothiazole derivatives synthesized from this compound. The results showed that these derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

The synthetic versatility of 3-Isothiazolecarboxylic acid ethyl ester has also made it a valuable intermediate in the development of new materials and polymers. Researchers at the University of California, Berkeley, have utilized this compound to synthesize novel polymers with unique optical and electronic properties. These polymers have potential applications in areas such as organic electronics and photovoltaic devices.

In addition to its applications in drug discovery and materials science, 3-Isothiazolecarboxylic acid ethyl ester has been studied for its environmental impact. A study published in the Journal of Environmental Science and Health evaluated the biodegradability and ecotoxicity of this compound. The results indicated that it is readily biodegradable under aerobic conditions and exhibits low ecotoxicity to aquatic organisms, making it a more environmentally friendly option compared to some other organic compounds.

The safety profile of 3-Isothiazolecarboxylic acid ethyl ester has also been extensively evaluated. According to safety data sheets (SDS) provided by leading chemical suppliers, this compound is generally considered safe when handled with appropriate precautions. However, it is important to follow standard laboratory safety protocols to minimize any potential risks associated with its use.

In conclusion, 3-Isothiazolecarboxylic acid ethyl ester (CAS No. 23244-32-8) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique structural features make it an attractive building block for the synthesis of bioactive molecules with diverse therapeutic potentials. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in various scientific disciplines.

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